
Hydrocortisone 17-acetate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocortisone 17-acetate-d4 is a deuterated form of hydrocortisone acetate, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including pharmacokinetic research and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone 17-acetate-d4 typically involves the incorporation of deuterium into the hydrocortisone acetate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone 17-acetate-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to this compound-21-aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction to this compound-21-alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation at the 21-position using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Thionyl chloride (SOCl2), anhydrous conditions.
Major Products Formed
Oxidation: this compound-21-aldehyde.
Reduction: this compound-21-alcohol.
Substitution: Halogenated derivatives at the 21-position.
Scientific Research Applications
Hydrocortisone 17-acetate-d4 is widely used in scientific research due to its deuterated nature, which provides several advantages:
Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of hydrocortisone in the body.
Metabolic Studies: Helps in tracing the metabolic fate of hydrocortisone and its derivatives.
Biological Research: Used in studies involving the anti-inflammatory and immunosuppressive effects of corticosteroids.
Industrial Applications: Employed in the development of new corticosteroid formulations and drug delivery systems.
Mechanism of Action
Hydrocortisone 17-acetate-d4 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of various genes involved in inflammatory and immune responses, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: The non-deuterated form of hydrocortisone 17-acetate-d4.
Hydrocortisone 17-butyrate: Another ester derivative of hydrocortisone used for its anti-inflammatory properties.
Hydrocortisone valerate: A similar corticosteroid with different ester substitution.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic and pharmacokinetic studies. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterparts in various analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i11D2,18D,20D |
InChI Key |
HDEDWNHZBWFQCB-LPXHYCATSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)OC(=O)C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


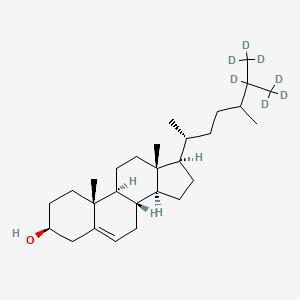
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)

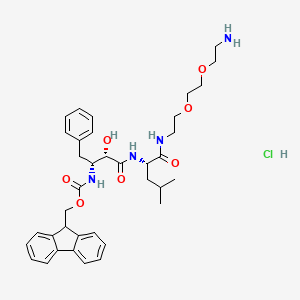
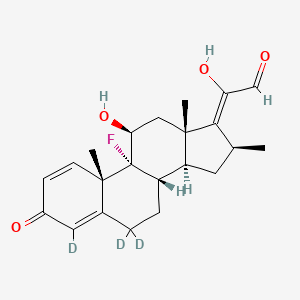

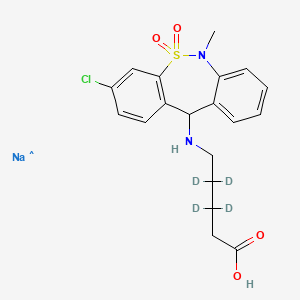
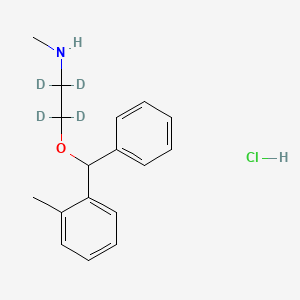


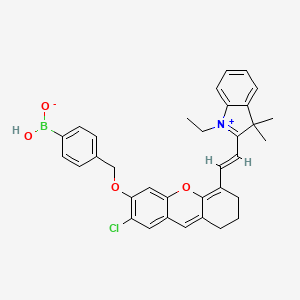
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
